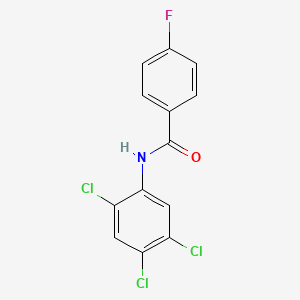

4-fluoro-N-(2,4,5-trichlorophenyl)benzamide

Description

4-Fluoro-N-(2,4,5-trichlorophenyl)benzamide is a halogenated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the para position and an N-linked 2,4,5-trichlorophenyl group. This compound belongs to a class of bioactive molecules where halogen substituents enhance stability, lipophilicity, and intermolecular interactions (e.g., halogen bonding) .

Propriétés

IUPAC Name |

4-fluoro-N-(2,4,5-trichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3FNO/c14-9-5-11(16)12(6-10(9)15)18-13(19)7-1-3-8(17)4-2-7/h1-6H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKERQDNXMYCZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 2,4,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-N-(2,4,5-trichlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and chlorine atoms) on the aromatic rings.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

Applications De Recherche Scientifique

4-fluoro-N-(2,4,5-trichlorophenyl)benzamide is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of 4-fluoro-N-(2,4,5-trichlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine and chlorine atoms contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Halogenated Benzamides

Key Observations:

In 4-fluoro-N-(4-fluorophenyl)benzamide, para-fluorine substituents enable planar fluorine layers in the crystal lattice, enhancing thermal stability .

Biological Activity :

- Compounds with trifluoromethoxy or thiadiazole moieties (e.g., ) exhibit pesticidal or antimicrobial activity, suggesting that the trichlorophenyl group in the target compound may confer similar bioactivity .

- Thiadiazole-containing benzamides (e.g., ) show enhanced pharmacokinetic properties due to improved solubility and metabolic stability compared to purely halogenated analogues .

Synthetic Routes :

- The synthesis of 4-fluoro-N-(aryl)benzamides typically involves coupling 4-fluorobenzoic acid derivatives with substituted anilines via amidation (e.g., using BSA as a silylating agent, as in ) .

- In contrast, triazole- or thiadiazole-functionalized benzamides require multi-step sequences involving cyclization or heterocycle formation () .

Crystallographic and Spectral Data

- 4-Fluoro-N-(2,4,5-trichlorophenyl)benzamide: No direct crystallographic data is provided, but analogues like 4-chloro-N-(2,6-dichlorophenyl)benzamide crystallize in monoclinic systems (e.g., P21/c space group) with halogen···halogen interactions .

- IR/NMR Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.